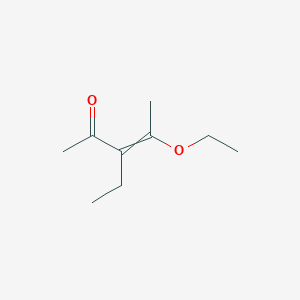
4-Ethoxy-3-ethylpent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3-ethylpent-3-en-2-one is an organic compound with the molecular formula C9H16O2 It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-ethylpent-3-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of ethyl acetate with 3-ethyl-2-butanone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of the ketone, followed by dehydration to yield the enone product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as solid bases or acids can be employed to facilitate the reaction, and the use of advanced separation techniques like distillation or crystallization can help in purifying the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-3-ethylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the alpha position of the enone.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-3-ethylpent-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, fragrances, or as a precursor in polymer synthesis.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-3-ethylpent-3-en-2-one depends on its specific application. In general, the compound can interact with various molecular targets through its enone moiety, which is reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially altering their function or activity. The exact pathways and targets involved would depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-3-ethylpent-3-en-2-one can be compared with other enones and related compounds:
Similar Compounds: 3-ethyl-2-penten-4-one, 4-methoxy-3-ethylpent-3-en-2-one, and 4-ethoxy-3-methylpent-3-en-2-one.
Uniqueness: The presence of both ethoxy and ethyl groups in this compound provides unique steric and electronic properties, which can influence its reactivity and applications compared to other enones.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
105577-16-0 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-ethoxy-3-ethylpent-3-en-2-one |
InChI |
InChI=1S/C9H16O2/c1-5-9(7(3)10)8(4)11-6-2/h5-6H2,1-4H3 |
InChI-Schlüssel |
PFVOWYJGGDFHQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C)OCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
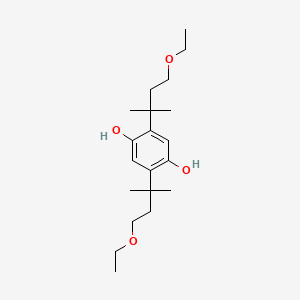
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
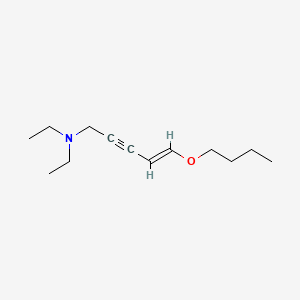
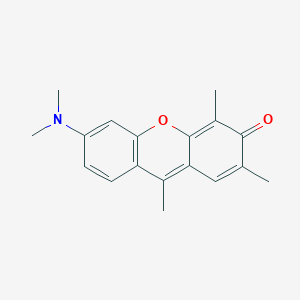

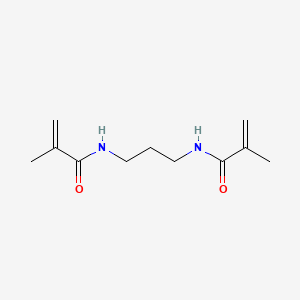
![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
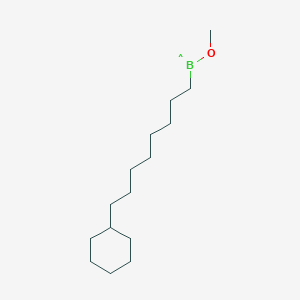
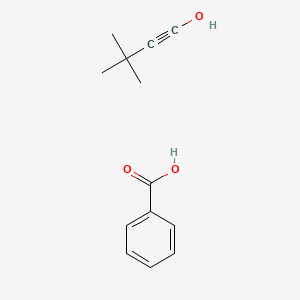
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
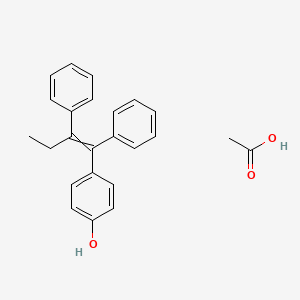
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
